molecular formula C14H17NO3 B6461518 methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549024-58-8

methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6461518
CAS No.: 2549024-58-8
M. Wt: 247.29 g/mol
InChI Key: VHPFNWZDTKNUTH-UHFFFAOYSA-N
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Description

“Methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a methyl ester group, which is derived from methanol and a carboxylic acid . The presence of a 2-methylphenyl group indicates a phenyl ring (a derivative of benzene) with a methyl group attached to the second carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The methyl ester could be formed through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst . The 2-methylphenyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring, the methyl ester group, and the 2-methylphenyl group. The pyrrolidine ring would introduce some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could be hydrolyzed to produce a carboxylic acid and methanol . The pyrrolidine ring could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester group and the pyrrolidine ring) would all influence its properties .

Mechanism of Action

Without specific context, it’s challenging to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. For instance, many drugs work by binding to proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For instance, it could be tested for biological activity to see if it has potential as a drug .

Properties

IUPAC Name

methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-5-3-4-6-11(10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPFNWZDTKNUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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